Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate
Description
Properties
IUPAC Name |
methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-21-15(18)11-4-2-10(3-5-11)9-22-14-7-6-12(16)8-13(14)17(19)20/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXUZOILBPADIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Chloro-2-Nitrophenol with Methyl 4-(Bromomethyl)Benzoate
This method involves a two-step process, beginning with the preparation of methyl 4-(bromomethyl)benzoate, followed by its reaction with 4-chloro-2-nitrophenol.
Step 1: Synthesis of Methyl 4-(Bromomethyl)Benzoate
Methyl 4-(hydroxymethyl)benzoate is treated with phosphorus tribromide (PBr₃) in anhydrous dichloromethane (CH₂Cl₂) at 0°C to room temperature. The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group with bromine. After 4 hours, the mixture is diluted with ethyl acetate (AcOEt), washed with saturated sodium bicarbonate (NaHCO₃) and brine, and purified via flash column chromatography (FCC) using AcOEt/hexane (1:2).
Step 2: Etherification with 4-Chloro-2-Nitrophenol
Methyl 4-(bromomethyl)benzoate (1.0 mmol) is reacted with 4-chloro-2-nitrophenol (1.2 mmol) in acetone under reflux (70°C) for 24 hours, using potassium carbonate (K₂CO₃, 2.0 mmol) as a base. The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the product is crystallized by slow cooling, yielding colorless crystals.
Key Data:
Direct Coupling via Base-Mediated Ether Formation
An alternative one-pot method employs methyl 4-hydroxybenzoate and 4-chloro-2-nitrobenzyl bromide in dimethylformamide (DMF) with cesium carbonate (Cs₂CO₃) as a base. The reaction proceeds at 80°C for 12 hours, achieving a slightly lower yield (75–80%) but reducing intermediate isolation steps.
Reaction Conditions:
Crystallographic and Spectroscopic Characterization
Crystallographic data for related benzoate derivatives provide insights into structural conformation. For example, methyl 4-(2-ethoxy-2-oxoethoxy)benzoate crystallizes in a monoclinic system with a dihedral angle of 71.218° between the benzoate and ethoxy groups. Similarly, methyl 2-((4-chloro-2-fluoro-6-nitrophenyl)sulfonamido)acetate exhibits planar geometry with torsional angles below 5° for key bonds.
Table 1: Comparative Crystallographic Data
Optimization and Challenges
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency. Acetone with K₂CO₃ achieves higher yields (90%) compared to DMF with Cs₂CO₃ (75–80%) due to better solubility of intermediates. Polar aprotic solvents like DMF, however, facilitate faster reaction rates at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-[(4-amino-2-nitrophenoxy)methyl]benzoate.
Substitution: 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate derivatives.
Hydrolysis: 4-[(4-chloro-2-nitrophenoxy)methyl]benzoic acid.
Scientific Research Applications
Pharmaceutical Applications
Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate serves as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that yield bioactive molecules.
Case Study: Synthesis of Anticancer Agents
Recent studies have demonstrated the compound's utility in synthesizing derivatives that exhibit anticancer activity. For instance, modifications of the benzoate moiety have led to the development of novel tyrosine kinase inhibitors, which are crucial in treating certain cancers such as chronic myeloid leukemia. The compound acts as a precursor for creating complex structures that enhance therapeutic efficacy while minimizing side effects .
Agrochemical Applications
The compound is also explored in the field of agrochemicals, particularly as a potential herbicide or pesticide.
Case Study: Herbicide Development
Research indicates that derivatives of this compound can function effectively as herbicides. The chloronitro group enhances the molecule's interaction with plant enzymes, leading to selective inhibition of weed growth without harming crops. Field trials have shown promising results in controlling specific weed populations while maintaining crop yield .
Materials Science
In materials science, this compound is investigated for its potential as a polymer additive.
Case Study: Polymer Stabilization
The compound has been incorporated into polymer matrices to improve thermal stability and mechanical properties. Studies reveal that adding this benzoate ester to polyvinyl chloride (PVC) enhances its resistance to thermal degradation, making it suitable for applications in construction and automotive industries .
Data Tables
| Application Area | Specific Use | Outcome |
|---|---|---|
| Pharmaceuticals | Synthesis of anticancer agents | Enhanced therapeutic efficacy |
| Agrochemicals | Herbicide development | Effective weed control |
| Materials Science | Polymer stabilization | Improved thermal stability |
Mechanism of Action
The mechanism of action of Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of new compounds with potential biological activities. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical properties of Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate and related compounds:
Key Structural and Functional Differences
Substituent Effects: Electron-Withdrawing Groups: The nitro group in the target compound and analogs (e.g., ) enhances electrophilicity, favoring nucleophilic aromatic substitution or reduction reactions. Halogen Variation: Methyl 4-chloro-2-fluorobenzoate () lacks the phenoxy group but demonstrates how halogen position influences lipophilicity (Cl vs. F) .
Synthetic Accessibility: Compounds with direct phenoxy linkages () are synthesized via SNAr reactions, while methylene-bridged derivatives may require alkylation or Mitsunobu protocols .
Biological Activity
Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound includes a benzoate moiety with a nitrophenoxy group, which is crucial for its biological activity. The presence of chlorine and nitro groups enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:
- Enzyme Inhibition : It has been observed that the compound can inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways that regulate various biological processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for different pathogens are summarized in the following table:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 - 30 |
| Escherichia coli | 20 - 40 |
| Candida albicans | 25 - 50 |
| Fusarium oxysporum | 30 - 60 |
These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains.
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The observed IC50 values range from 10 to 30 µM, indicating moderate potency.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in MDPI assessed the antimicrobial activity of several nitro-substituted benzoates, including this compound. The results showed strong inhibition against Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli . -
Anticancer Activity Assessment :
Another research article highlighted the potential of this compound in inhibiting cell proliferation in cancer models. The study utilized various assays to measure cell viability and apoptosis induction, suggesting a mechanism involving oxidative stress . -
Comparative Analysis :
A comparative study involving similar compounds revealed that this compound exhibited superior antimicrobial activity compared to other derivatives lacking nitro or chloro substitutions. This underscores the importance of functional groups in enhancing biological efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 4-chloro-2-nitrophenol and methyl 4-(bromomethyl)benzoate under basic conditions (e.g., K₂CO₃ or NaH). Key parameters include:
- Temperature : 60–80°C in aprotic solvents like DMF or acetonitrile .
- Purification : Flash column chromatography with chloroform or ethyl acetate/hexane mixtures to isolate the product .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm substituent positions and ester functionality .
- IR Spectroscopy : Peaks at ~1720 cm (ester C=O) and ~1520 cm (nitro group) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 350.04) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but limited in water. Pre-dissolve in DMSO for biological assays .
- Stability : Degrades under prolonged UV exposure or acidic conditions. Store at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can reaction yields be systematically improved for large-scale synthesis?
- Methodological Answer : Apply design of experiments (DOE) to optimize variables:
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
- Statistical Models : Use response surface methodology (RSM) to balance temperature, solvent ratio, and reaction time .
Q. What strategies are used to resolve contradictions between computational predictions and experimental crystallographic data?
- Methodological Answer :
- X-ray Refinement : Employ SHELXL for small-molecule refinement to resolve discrepancies in bond lengths/angles .
- DFT Calculations : Compare optimized geometries (e.g., Gaussian 09) with crystallographic data to identify steric/electronic mismatches .
Q. How can the compound’s bioactivity be evaluated against specific enzyme targets?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled systems) to measure inhibition constants (K) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like cytochrome P450 or kinases .
Q. What advanced techniques are employed to study metabolic degradation pathways?
- Methodological Answer :
- LC-MS/MS : Identify metabolites via fragmentation patterns in liver microsome incubations .
- Isotope Labeling : Use C-labeled analogs to trace degradation intermediates in environmental studies .
Q. How does structural modification of the nitro or benzoate groups affect biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replacing –NO with –NH) and compare IC values in cytotoxicity assays .
- Electron-Withdrawing Effects : Evaluate nitro group impact on redox potential via cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
